REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:4][CH:3]=1>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:8][CH2:9][CH2:10][C:11]2=[O:13])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
26.62 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCC(=O)O
|
Name
|
polyphosphoric acid
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained at 90°-95° C. for 0.33 hour
|
Duration
|
0.33 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
and the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed (water) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2CCCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |